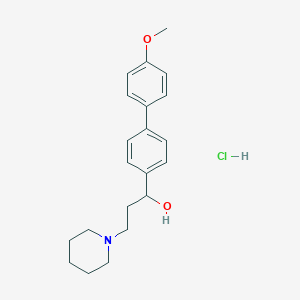

1-Piperidinepropanol, alpha-(3-methoxy-4-biphenylyl)-, hydrochloride

Description

1-Piperidinepropanol, alpha-(3-methoxy-4-biphenylyl)-, hydrochloride (CAS: 50910-27-5) is a piperidine-derived compound with a complex aromatic substitution pattern. Its molecular formula is C21H26ClNO2, featuring a 3-methoxy-4-biphenylyl group attached to the alpha-carbon of the piperidinepropanol backbone, with a hydrochloride salt formation enhancing solubility and stability .

Properties

CAS No. |

50910-27-5 |

|---|---|

Molecular Formula |

C21H28ClNO2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

1-[4-(4-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C21H27NO2.ClH/c1-24-20-11-9-18(10-12-20)17-5-7-19(8-6-17)21(23)13-16-22-14-3-2-4-15-22;/h5-12,21,23H,2-4,13-16H2,1H3;1H |

InChI Key |

UUIZPHXOHJNRDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN3CCCCC3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, solvents, and reaction conditions (temperature, pressure, time, etc.).

Industrial Production Methods: Explain the industrial production methods used to manufacture the compound on a large scale. Include information about the equipment, processes, and safety measures involved.

Chemical Reactions Analysis

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products: Describe the major products formed from these reactions. Include information about the yields, purity, and any by-products.

Scientific Research Applications

Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Mention any specific studies or research findings related to the compound.

Mechanism of Action

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table highlights key structural and functional differences between the target compound and related piperidinepropanol derivatives:

Key Findings from Comparative Analysis

Structural Variations and Receptor Specificity: The 3-methoxy-4-biphenylyl group in the target compound distinguishes it from Ro 25-6981 (4-hydroxyphenyl) and Pridinol (diphenyl). This substitution likely alters binding affinity to NMDA receptor subtypes or muscarinic acetylcholine receptors . Ro 25-6981 exhibits >5,000-fold selectivity for NR2B-containing NMDA receptors over NR2A subtypes, attributed to its phenylmethyl and hydroxyl groups . In contrast, Phencyclidine (PCP) non-selectively blocks NMDA receptors, leading to broader psychoactive effects .

Toxicity and Therapeutic Index: Pridinol Hydrochloride shows moderate toxicity (LD50 = 87 mg/kg in mice), comparable to other anticholinergics, while Trihexyphenidyl has a well-established safety profile in clinical use . The absence of toxicity data for the target compound necessitates caution in extrapolating from analogs.

Trihexyphenidyl’s antimuscarinic action underscores the versatility of piperidinepropanol derivatives in targeting diverse pathways .

Biological Activity

1-Piperidinepropanol, alpha-(3-methoxy-4-biphenylyl)-, hydrochloride (CAS No. 50910-27-5) is a compound characterized by its unique structure, which includes a piperidine ring linked to a propanol chain and a biphenyl moiety substituted with a methoxy group. This structure enhances its solubility and biological activity, making it an interesting candidate for medicinal chemistry research.

- Molecular Formula : C21H28ClNO2

- Molecular Weight : 361.91 g/mol

- Density : 0.944 g/mL at 25 °C

- Functional Groups : Hydroxyl and methoxy groups

Preliminary studies suggest that 1-Piperidinepropanol may interact with various neurotransmitter systems, potentially influencing mood and cognition. Its structural similarities to known psychoactive compounds indicate that it may exhibit pharmacological effects similar to those of existing drugs targeting neurotransmitter receptors.

Pharmacological Effects

Research into the biological activity of this compound has highlighted several key areas:

- Neurotransmitter Interaction : The compound is being investigated for its effects on neurotransmitter receptors, particularly those involved in mood regulation.

- Receptor Binding Studies : Initial findings suggest potential interactions with histamine H3 receptors and serotonin receptors, which are crucial for modulating various neurological functions.

Table 1: Summary of Biological Activities

Case Studies

Several studies have been conducted to evaluate the biological activity of 1-Piperidinepropanol:

-

Histamine H3 Receptor Antagonism :

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with structural similarities to 1-Piperidinepropanol exhibited potent antagonistic activity against the histamine H3 receptor. This suggests potential applications in treating cognitive disorders associated with histamine dysregulation .

- Cognitive Enhancement :

Future Directions

Further research is necessary to elucidate the specific mechanisms through which 1-Piperidinepropanol exerts its biological effects. Ongoing studies should focus on:

- Detailed receptor binding assays to quantify affinity and efficacy.

- In vivo models to assess behavioral outcomes related to cognitive function.

- Synthesis of analogs to improve potency and selectivity towards desired targets.

Q & A

Q. How can researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.